molecular formula C13H9F3N2O3 B14729373 3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline CAS No. 6952-48-3

3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline

Cat. No.: B14729373
CAS No.: 6952-48-3
M. Wt: 298.22 g/mol
InChI Key: GAZRUDPNQMDFNU-UHFFFAOYSA-N
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Description

3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline is an organic compound that features a nitro group and a trifluoromethyl group attached to a phenoxy aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline typically involves the nucleophilic aromatic substitution reaction. One common method involves the reaction of 2-nitro-4-(trifluoromethyl)phenol with aniline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow nitration processes. These methods are designed to optimize reaction conditions, such as temperature and reagent concentrations, to achieve high yields and selectivity. The use of microreactor technology has been explored to enhance the efficiency and safety of the nitration process .

Chemical Reactions Analysis

Types of Reactions

3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Potassium carbonate as a base and DMF as a solvent.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

Scientific Research Applications

3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both nitro and trifluoromethyl groups, which impart specific chemical and biological properties.

Properties

CAS No.

6952-48-3

Molecular Formula

C13H9F3N2O3

Molecular Weight

298.22 g/mol

IUPAC Name

3-[2-nitro-4-(trifluoromethyl)phenoxy]aniline

InChI

InChI=1S/C13H9F3N2O3/c14-13(15,16)8-4-5-12(11(6-8)18(19)20)21-10-3-1-2-9(17)7-10/h1-7H,17H2

InChI Key

GAZRUDPNQMDFNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])N

Origin of Product

United States

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